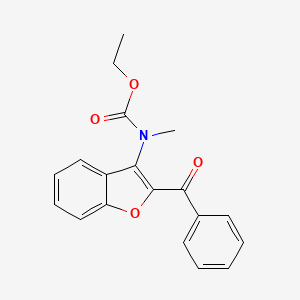
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is a complex organic compound with the molecular formula C23H20N4 and a molecular weight of 352.443 g/mol . This compound is known for its unique structural features, which include an azo group (-N=N-) and a benzonitrile group (-C≡N). It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile typically involves multiple steps. One common method includes the diazotization of 2,6-dimethyl-4-(2-isoindolinyl)aniline followed by coupling with benzonitrile . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Analyse Des Réactions Chimiques
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The benzonitrile group can participate in various chemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
4-(2,6-Dimethyl-4-(2-isoindolinyl)phenylazo)benzonitrile can be compared with other similar compounds, such as:
4-(4-(2-isoindolinyl)-2-methylphenylazo)benzonitrile: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
4-(2,6-Dimethylphenylazo)benzonitrile: Lacks the isoindolinyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological activities.
Propriétés
Numéro CAS |
198220-43-8 |
|---|---|
Formule moléculaire |
C23H20N4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
4-[[4-(1,3-dihydroisoindol-2-yl)-2,6-dimethylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C23H20N4/c1-16-11-22(27-14-19-5-3-4-6-20(19)15-27)12-17(2)23(16)26-25-21-9-7-18(13-24)8-10-21/h3-12H,14-15H2,1-2H3 |
Clé InChI |
HQNJEQLZWGUWDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)C#N)C)N3CC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)



![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)

![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B15074251.png)





![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
